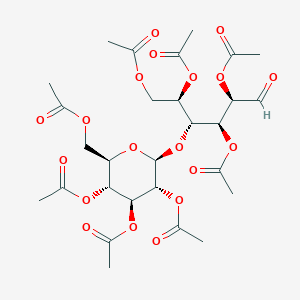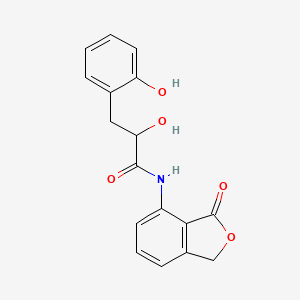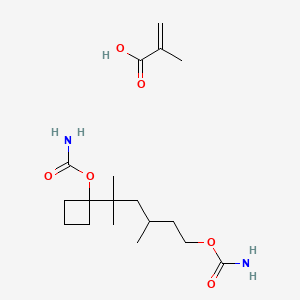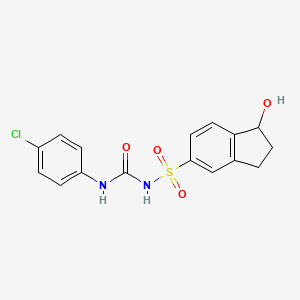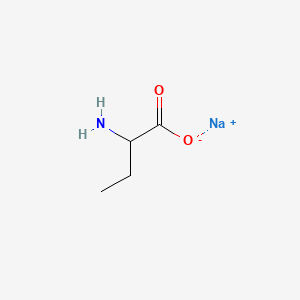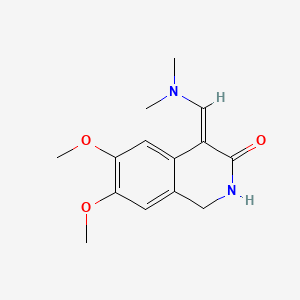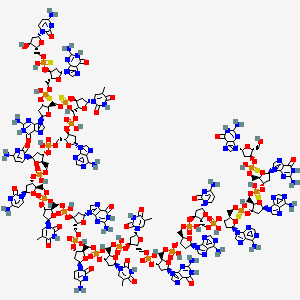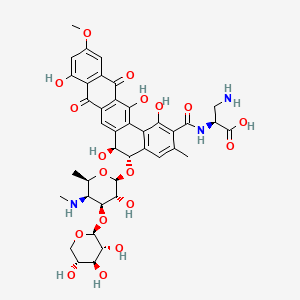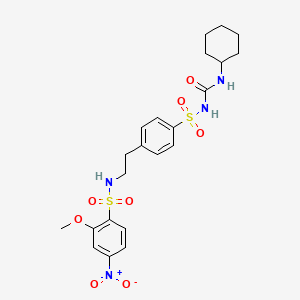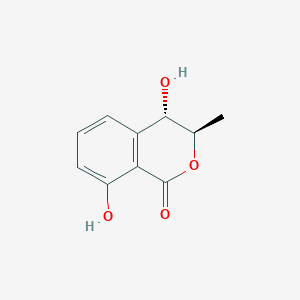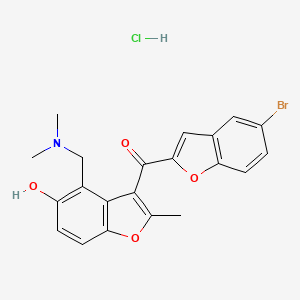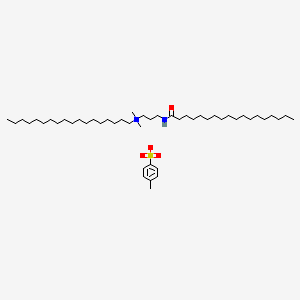
Dimethyl(octadecyl)(3-(stearoylamino)propyl)ammonium toluene-p-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl(octadecyl)(3-(stearoylamino)propyl)ammonium toluene-p-sulphonate is a complex organic compound with the molecular formula C48H92N2O4S. It is known for its unique structure, which includes a long alkyl chain and an ammonium group, making it a versatile compound in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(octadecyl)(3-(stearoylamino)propyl)ammonium toluene-p-sulphonate typically involves a multi-step process. The initial step often includes the reaction of octadecylamine with stearic acid to form stearoylamino derivatives. This is followed by the reaction with dimethyl sulfate to introduce the dimethylamino group. Finally, the compound is reacted with toluene-p-sulphonic acid to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common practices to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Dimethyl(octadecyl)(3-(stearoylamino)propyl)ammonium toluene-p-sulphonate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the ammonium group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines .
Scientific Research Applications
Dimethyl(octadecyl)(3-(stearoylamino)propyl)ammonium toluene-p-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the study of cell membranes and as a transfection reagent for gene delivery.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and liposomes.
Industry: Utilized in the formulation of cosmetics and personal care products for its emulsifying properties.
Mechanism of Action
The mechanism of action of Dimethyl(octadecyl)(3-(stearoylamino)propyl)ammonium toluene-p-sulphonate involves its interaction with biological membranes. The long alkyl chain allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is particularly useful in drug delivery, where the compound can facilitate the transport of therapeutic agents across cell membranes .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl(octadecyl)(3-(stearoylamino)propyl)ammonium chloride
- Dimethyl(octadecyl)(3-(stearoylamino)propyl)ammonium bromide
- Dimethyl(octadecyl)(3-(stearoylamino)propyl)ammonium iodide
Uniqueness
What sets Dimethyl(octadecyl)(3-(stearoylamino)propyl)ammonium toluene-p-sulphonate apart from similar compounds is its unique combination of the toluene-p-sulphonate group, which enhances its solubility and stability in various solvents. This makes it particularly effective in applications requiring high solubility and stability .
Properties
CAS No. |
83554-37-4 |
|---|---|
Molecular Formula |
C41H85N2O.C7H7O3S C48H92N2O4S |
Molecular Weight |
793.3 g/mol |
IUPAC Name |
dimethyl-[3-(octadecanoylamino)propyl]-octadecylazanium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C41H84N2O.C7H8O3S/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-43(3,4)40-36-38-42-41(44)37-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;1-6-2-4-7(5-3-6)11(8,9)10/h5-40H2,1-4H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
SHZVCMDZRTWPGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCNC(=O)CCCCCCCCCCCCCCCCC.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


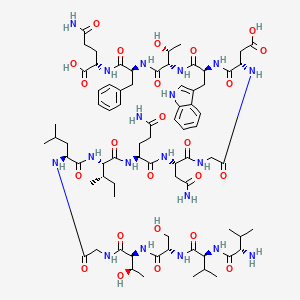
![N,N-diethyl-4-[(3-fluorophenyl)-piperidin-4-ylidenemethyl]benzamide](/img/structure/B12765172.png)
